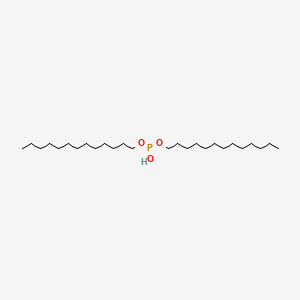![molecular formula C19H23N3O6 B13820858 1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, involves various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various indole derivatives .
化学反応の分析
Types of Reactions
1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methylamine derivatives .
科学的研究の応用
1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- include other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
The uniqueness of 1H-Indole-2-carbonitrile, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- lies in its specific structure and functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C19H23N3O6 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
4-(3-amino-2-hydroxy-4-methylpentoxy)-1H-indole-2-carbonitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H19N3O2.C4H4O4/c1-9(2)15(17)13(19)8-20-14-5-3-4-12-11(14)6-10(7-16)18-12;5-3(6)1-2-4(7)8/h3-6,9,13,15,18-19H,8,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
WAMNRYFYXFVLRK-WLHGVMLRSA-N |
異性体SMILES |
CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)C(C(COC1=CC=CC2=C1C=C(N2)C#N)O)N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
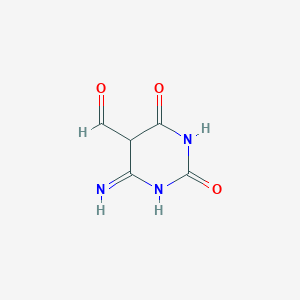
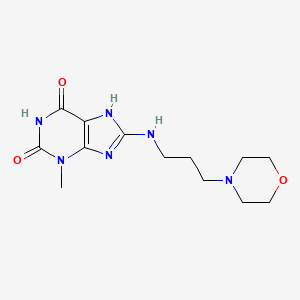
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
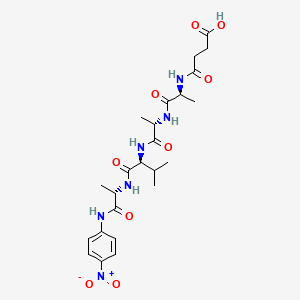
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
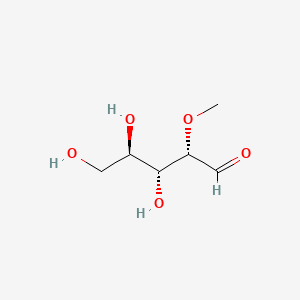

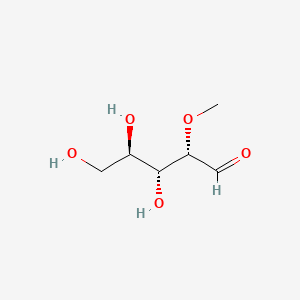
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
